(R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate, with the molecular formula C20H25NO3 and CAS number 1426129-50-1, is a chiral compound that belongs to the class of carbamates. This compound features a tert-butyl group, a biphenyl moiety, and a hydroxypropan-2-yl group. Its structure is characterized by a central carbon atom bonded to a tert-butyl group and a hydroxyl group, which contributes to its potential biological activity and chemical reactivity. The compound has garnered attention due to its role as an intermediate in the synthesis of sacubitril, a medication used for heart failure treatment .
There is no scientific research readily available on the mechanism of action of (R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate.
(R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate can undergo several chemical transformations:
These reactions highlight the compound's versatility in organic synthesis and medicinal chemistry .
The biological activity of (R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate is primarily linked to its role as an intermediate in the synthesis of sacubitril. Sacubitril is known for its ability to inhibit neprilysin, an enzyme that breaks down natriuretic peptides. This inhibition leads to increased levels of these peptides, promoting vasodilation and diuresis, which are beneficial in treating heart failure .
Furthermore, the biphenyl structure may contribute to interactions with biological targets due to its potential for π-π stacking interactions with aromatic amino acids in proteins.
The synthesis of (R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate typically involves several key steps:
(R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate has significant applications in pharmaceutical chemistry:
Interaction studies involving (R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate focus on its binding affinity and selectivity towards biological targets such as neprilysin. These studies help elucidate its mechanism of action and potential side effects when used in therapeutic applications. Additionally, understanding its interactions with various receptors can guide modifications to enhance efficacy and reduce toxicity.
Several compounds share structural similarities with (R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
(S)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate | C20H25NO3 | Enantiomer with different biological activity |
Sacubitril | C22H30N2O5S | Active pharmaceutical ingredient; inhibits neprilysin |
(R)-tert-butyl 3-hydroxypropanoate | C10H18O3 | Simpler structure without biphenylene moiety |
The uniqueness of (R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate lies in its specific stereochemistry and biphenylene structure, which contribute to its distinct pharmacological profile compared to similar compounds .
(R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate is a chiral carbamate compound characterized by its distinctive molecular architecture and stereochemical configuration. The compound bears the Chemical Abstracts Service registry number 1426129-50-1 and possesses the molecular formula C20H25NO3, corresponding to a molecular weight of 327.42 grams per mole. The systematic nomenclature reflects the compound's complex structure, which incorporates a tert-butyl carbamate protecting group, a biphenyl aromatic system, and a hydroxypropyl chain with defined stereochemistry at the R-configuration.
The compound exists under several synonymous designations, including tert-butyl (R)-(1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate and N-[(1R)-2-[1,1'-biphenyl]-4-yl-1-(hydroxymethyl)ethyl]carbamic acid 1,1-dimethylethyl ester. These alternative names reflect different approaches to describing the molecular connectivity and stereochemical features. The International Union of Pure and Applied Chemistry designation provides the most systematic description of the compound's structure, emphasizing the stereochemical center and the spatial arrangement of functional groups.
Property | Value |
---|---|
Chemical Abstracts Service Number | 1426129-50-1 |
Molecular Formula | C20H25NO3 |
Molecular Weight | 327.42 g/mol |
International Union of Pure and Applied Chemistry Name | tert-butyl (R)-(1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate |
InChI Key | TYQICOFAZDVKMK-GOSISDBHSA-N |
The stereochemical designation (R) indicates the absolute configuration at the chiral center, following the Cahn-Ingold-Prelog priority rules. This stereochemical specificity is crucial for the compound's function as a pharmaceutical intermediate, as the biological activity of the target molecule depends critically on the correct three-dimensional arrangement of atoms. The compound's molecular structure incorporates several key functional groups: the carbamate linkage (-O-CO-NH-), the hydroxyl group providing additional functionality for subsequent synthetic transformations, and the biphenyl system conferring structural rigidity and potential for π-π interactions.
The physical properties of (R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate reflect its organic nature and molecular composition. The compound exhibits a predicted boiling point of 514.5±50.0 degrees Celsius and a calculated density of 1.103±0.06 grams per cubic centimeter. The predicted pKa value of 11.85±0.46 indicates the compound's behavior under various pH conditions, which is relevant for its stability and reactivity in synthetic processes.
The development of (R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate as a pharmaceutical intermediate represents a significant advancement in the field of chiral carbamate chemistry, building upon decades of research into stereoselective synthesis and carbamate protecting group strategies. The historical evolution of carbamate chemistry in pharmaceutical applications traces back to the discovery of physostigmine, a naturally occurring methyl carbamate ester isolated from Calabar beans in 1864. This discovery marked the beginning of systematic investigations into carbamate compounds as bioactive molecules and synthetic intermediates.
The broader development of carbamate chemistry accelerated throughout the 20th century, with researchers recognizing the unique properties of carbamates as structural motifs in drug design. Carbamates are derivatives of carbamic acid, characterized by the presence of the -O-CO-NH- linkage, and have proven invaluable in pharmaceutical synthesis due to their conformational stability, metabolic properties, and ability to modulate biological activity. The carbamate group serves multiple functions in drug design, acting as a protecting group for amines during synthesis, a structural analogue of amide bonds with improved pharmacokinetic properties, and a bioisostere that can enhance the biological activity of pharmacophores.
The specific development of (R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate emerged from the need for efficient synthetic routes to neprilysin inhibitor prodrugs, particularly in the context of cardiovascular therapeutic development. The compound represents a convergence of several synthetic chemistry innovations: asymmetric synthesis techniques for establishing stereochemical control, carbamate protecting group strategies for amine functionalities, and efficient methods for constructing complex aromatic systems. Research into chiral carbamate synthesis has been particularly influenced by advances in asymmetric catalysis and stereoselective organic transformations.
Contemporary research in chiral carbamate synthesis has emphasized the development of environmentally sustainable and economically viable synthetic routes. The preparation of (R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate exemplifies these principles through the use of efficient synthetic strategies that minimize waste generation and maximize atom economy. Recent investigations have explored copper-catalyzed asymmetric reactions for constructing chiral carbamates, demonstrating the ongoing evolution of synthetic methodologies in this field.
The historical development of carbamate chemistry has also been shaped by advances in understanding the biological mechanisms underlying carbamate interactions with target proteins. Early research focused primarily on acetylcholinesterase inhibition, but the scope has expanded to encompass a wide range of enzymatic targets and therapeutic applications. The design of (R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate reflects this broader understanding of structure-activity relationships in carbamate-containing molecules.
(R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate occupies a central position in the synthetic pathway leading to sacubitril, which forms part of the supramolecular complex known by the designation LCZ696. This complex represents a first-in-class angiotensin receptor-neprilysin inhibitor with a unique dual mechanism of action that addresses cardiovascular pathophysiology through simultaneous targeting of the renin-angiotensin-aldosterone system and the natriuretic peptide system. The compound serves as a crucial intermediate in the preparation of sacubitril, also known by the designation AHU377, which functions as a prodrug that undergoes metabolic conversion to the active neprilysin inhibitor LBQ657.
The pharmacological significance of (R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate extends beyond its role as a synthetic intermediate to encompass broader implications for cardiovascular therapeutic development. The compound's stereochemical precision is essential for the biological activity of the final therapeutic agent, as the neprilysin inhibition activity depends critically on the correct three-dimensional arrangement of molecular features. Research has demonstrated that the supramolecular complex containing sacubitril achieves 90 percent inhibition of neprilysin while avoiding inhibition of aminopeptidase A, thereby minimizing the risk of angioedema compared to earlier neprilysin inhibitors.
Clinical investigations of the therapeutic complex have provided extensive evidence for its efficacy in treating heart failure with reduced ejection fraction. The PARADIGM-HF trial, a landmark cardiovascular outcomes study, demonstrated superior efficacy compared to enalapril in patients with moderate to severe heart failure due to reduced left ventricular ejection fraction. The trial employed a sophisticated design with a run-in period to assess drug tolerability, followed by randomized comparison of the sacubitril-containing complex versus enalapril. Results indicated significant improvements in cardiovascular outcomes, including reductions in cardiovascular death and heart failure hospitalizations.
Clinical Parameter | Sacubitril Complex | Enalapril |
---|---|---|
Primary Endpoint Reduction | 20% | Baseline |
Cardiovascular Death Reduction | 20% | Baseline |
Heart Failure Hospitalization Reduction | 21% | Baseline |
Target Dose Achievement | 76% | N/A |
The molecular mechanism underlying the therapeutic efficacy involves the dual inhibition of neprilysin and angiotensin II type 1 receptors. Sacubitril, derived from the intermediate (R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate, undergoes rapid de-ethylation by esterases to form LBQ657, which inhibits neprilysin and prevents the degradation of natriuretic peptides. This mechanism results in dose-dependent increases in atrial natriuretic peptide, cyclic guanosine monophosphate, and other beneficial cardiovascular mediators.
The pharmaceutical development of the sacubitril-containing complex has necessitated sophisticated synthetic chemistry approaches, with (R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate serving as a key intermediate that enables efficient and scalable production. The compound's synthesis involves multiple steps designed to establish the correct stereochemistry and functional group arrangement required for subsequent transformations. Patent literature describes various synthetic routes for preparing this intermediate, emphasizing the importance of stereochemical control and synthetic efficiency.
The broader implications of (R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate extend to the field of cardiovascular drug discovery, where it represents a successful example of structure-based drug design and synthetic chemistry convergence. The compound's development has contributed to advances in understanding neprilysin biology and the therapeutic potential of dual-mechanism cardiovascular agents. Future research directions may explore additional applications of related chiral carbamate intermediates in the synthesis of next-generation cardiovascular therapeutics.